Acide cis-3-chloroacrylique

Vue d'ensemble

Description

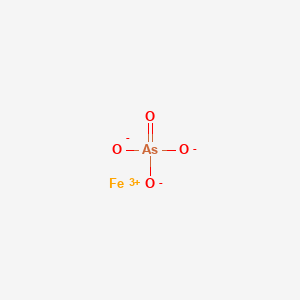

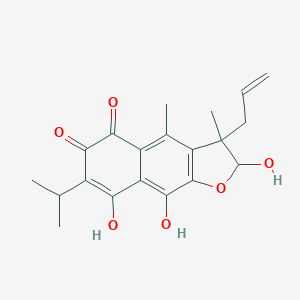

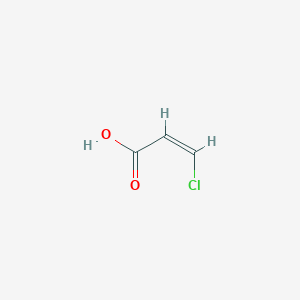

cis-3-Chloroacrylic acid: is an olefinic compound with the chemical formula C3H3ClO2 . It is a derivative of acrylic acid where a chlorine atom is substituted at the third position of the carbon chain. This compound is known for its role in various chemical reactions and its applications in scientific research.

Applications De Recherche Scientifique

cis-3-Chloroacrylic acid has several applications in scientific research:

Bioremediation: The compound is involved in the degradation of halogenated organic pollutants, making it useful in environmental cleanup efforts.

Biochemical Studies: Used to study enzyme mechanisms, particularly those involving dehalogenases.

Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Mécanisme D'action

Target of Action

The primary target of cis-3-Chloroacrylic acid is the enzyme known as cis-3-chloroacrylic acid dehalogenase (cis-CaaD) . This enzyme plays a crucial role in the degradation of the nematocide, 1,3-dichloropropene .

Mode of Action

The cis-3-Chloroacrylic acid interacts with its target, cis-CaaD, through a process that involves substrate binding, chemistry, and product release . The enzyme binds the substrate, leading to an immediate isomerization to an alternate fluorescent form . This interaction binds and polarizes the substrate to facilitate the attack of water at C-3 .

Biochemical Pathways

The biochemical pathway involving cis-3-Chloroacrylic acid is the 1,3-dichloropropene catabolic pathway . This pathway relies on an isomer-specific hydrolytic dehalogenation reaction catalyzed by cis-CaaD . The reactions represent key steps in the degradation of the nematocide, 1,3-dichloropropene .

Pharmacokinetics

The kinetic mechanism of cis-caad has been examined using stopped-flow and chemical-quench techniques . These studies suggest that product release is at least partially rate limiting .

Result of Action

The action of cis-3-Chloroacrylic acid results in the hydrolytic dehalogenation of the cis- and trans-isomers of 3-chloroacrylate to yield malonate semialdehyde . This reaction is a key step in the degradation of the nematocide, 1,3-dichloropropene .

Action Environment

The action environment of cis-3-Chloroacrylic acid is typically within soil bacteria that process the isomeric mixture of cis- and trans-1,3-dichloropropene

Analyse Biochimique

Biochemical Properties

The enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD) catalyzes the hydrolytic dehalogenation of cis-3-Chloroacrylic acid to yield malonate semialdehyde . This reaction involves substrate binding, chemistry, and product release .

Cellular Effects

The effects of cis-3-Chloroacrylic acid on cellular processes are primarily mediated through its conversion to malonate semialdehyde by cis-CaaD. This conversion is a key step in the degradation of the nematocide 1,3-dichloropropene, suggesting that cis-3-Chloroacrylic acid may play a role in cellular defense mechanisms against this compound .

Molecular Mechanism

The molecular mechanism of cis-3-Chloroacrylic acid involves its interaction with the enzyme cis-CaaD. The kinetic mechanism of cis-CaaD has been examined using stopped-flow and chemical-quench techniques . The reaction follows a minimal three-step model involving substrate binding, chemistry, and product release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-3-Chloroacrylic acid are observed over time as it is converted to malonate semialdehyde by cis-CaaD. The reaction shows burst kinetics, indicating that product release is at least partially rate limiting .

Metabolic Pathways

cis-3-Chloroacrylic acid is involved in the metabolic pathway for the degradation of the nematocide 1,3-dichloropropene. The enzyme cis-CaaD catalyzes its conversion to malonate semialdehyde, a key step in this pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-3-Chloroacrylic acid can be synthesized through the reaction of propargyl acid with thionyl chloride in anhydrous N,N-dimethylformamide at a temperature below 30°C. The reaction mixture is stirred for 45 minutes, then evaporated to remove excess thionyl chloride. The product is extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography .

Industrial Production Methods: Industrial production methods for cis-3-Chloroacrylic acid typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Chloroacrylic acid undergoes various chemical reactions, including:

Hydrolytic Dehalogenation: Catalyzed by cis-3-chloroacrylic acid dehalogenase, this reaction converts cis-3-Chloroacrylic acid to malonate semialdehyde and hydrochloric acid.

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolytic Dehalogenation: Requires the enzyme cis-3-chloroacrylic acid dehalogenase.

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Major Products:

Malonate Semialdehyde: Formed from hydrolytic dehalogenation.

Substituted Acrylic Acids: Formed from substitution reactions.

Comparaison Avec Des Composés Similaires

- trans-3-Chloroacrylic acid

- 2-Chloroacrylic acid

- 3-Chloropropenoic acid

Comparison: cis-3-Chloroacrylic acid is unique due to its specific geometric configuration, which affects its reactivity and interaction with enzymes. Unlike its trans-isomer, cis-3-Chloroacrylic acid is specifically recognized and processed by cis-3-chloroacrylic acid dehalogenase, highlighting its distinct biochemical properties .

Propriétés

IUPAC Name |

(Z)-3-chloroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030858 | |

| Record name | (Z)-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-93-4, 2345-61-1 | |

| Record name | (2Z)-3-Chloro-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Chloropropenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-3-Chloroacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-chloroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of cis-3-chloroacrylic acid?

A1: cis-3-Chloroacrylic acid targets the enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD). [] This enzyme plays a crucial role in the bacterial degradation pathway of the nematocide 1,3-dichloropropene. [, ]

Q2: How does cis-3-chloroacrylic acid interact with cis-CaaD?

A2: cis-3-Chloroacrylic acid binds to the active site of cis-CaaD. [, ] The binding involves interactions between the carboxylate group of cis-3-chloroacrylic acid and specific amino acid residues in the active site, such as Pro-1, Arg-70, Arg-73, and His-28. [, ]

Q3: What are the consequences of cis-3-chloroacrylic acid binding to cis-CaaD?

A3: Binding of cis-3-chloroacrylic acid to cis-CaaD leads to its hydrolytic dehalogenation. [, , ] This reaction results in the formation of malonate semialdehyde and HCl. [, ]

Q4: What are the downstream effects of cis-3-chloroacrylic acid's interaction with its target enzymes?

A5: The dehalogenation of cis-3-chloroacrylic acid by cis-CaaD is a key step in the detoxification pathway of 1,3-dichloropropene in bacteria. [, , ] In the case of Cg10062, the processing of cis-3-chloroacrylic acid, though inefficient, suggests potential alternative metabolic pathways or roles for this enzyme. [, ]

Q5: What is the molecular formula and weight of cis-3-chloroacrylic acid?

A5: The molecular formula of cis-3-chloroacrylic acid is C3H3ClO2. Its molecular weight is 106.5 g/mol.

Q6: Is there any spectroscopic data available for cis-3-chloroacrylic acid?

A6: While the provided research papers focus on the biological activity and enzymatic mechanisms related to cis-3-chloroacrylic acid, they don't delve into detailed spectroscopic data. Refer to chemical databases like NIST or PubChem for this information.

Q7: What type of reaction does cis-CaaD catalyze?

A8: cis-CaaD catalyzes a hydrolytic dehalogenation reaction. [, ] This involves the addition of a water molecule to cis-3-chloroacrylic acid, followed by the removal of the chlorine atom as chloride. [, ]

Q8: How does the catalytic mechanism of cis-CaaD compare to that of its homologue Cg10062?

A9: While both enzymes can process cis-3-chloroacrylic acid, their catalytic efficiencies differ significantly. [, ] Additionally, research indicates that Cg10062 might employ a hydration-dependent decarboxylation mechanism in addition to the hydrolytic dehalogenation seen in cis-CaaD. []

Q9: How does the cis configuration of 3-chloroacrylic acid impact its interaction with cis-CaaD?

A10: cis-CaaD exhibits strict stereospecificity, only processing cis-3-haloacrylates and not their trans isomers. [] This suggests that the cis configuration is crucial for proper binding and orientation within the enzyme's active site.

Q10: Are there any studies on how modifications to the cis-3-chloroacrylic acid structure affect its activity?

A11: Research on a related compound, (R)-oxirane-2-carboxylate, shows its potential as an irreversible inhibitor of cis-CaaD. [] This compound covalently modifies Pro-1 in the active site, highlighting the importance of this residue for catalysis. [, ] Further research into structure-activity relationships could provide insights into designing more potent and specific inhibitors of cis-CaaD.

Q11: Have computational methods been employed to study cis-3-chloroacrylic acid and its interaction with cis-CaaD?

A12: One study used the B3LYP density functional theory method to investigate the reaction mechanism of cis-CaaD. [] This study provided insights into the enzymatic reaction pathway and the roles of different active site residues. []

Q12: Are there any QSAR models available for cis-3-chloroacrylic acid or related compounds?

A12: While the provided research focuses on understanding the mechanism of cis-CaaD and its interaction with cis-3-chloroacrylic acid, there's no mention of specific QSAR models for these compounds.

Q13: What are potential future research directions in the field of cis-3-chloroacrylic acid and related enzymes?

A13: Future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.